molecular formula C22H26ClN3O2S2 B2884608 N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride CAS No. 1216673-15-2

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride

Cat. No.: B2884608
CAS No.: 1216673-15-2
M. Wt: 464.04
InChI Key: VEQHZAHEFYLDII-UHFFFAOYSA-N
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Description

N-(4-Methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its molecular structure incorporates several privileged pharmacophores, including a benzo[d]thiazole ring and a morpholino group, which are commonly found in compounds with diverse biological activities . The benzo[d]thiazole scaffold is a well-recognized core in drug discovery, associated with a range of pharmacological properties such as antioxidant and antimicrobial activities . The integration of the morpholino ring, a common feature in drug molecules, enhances the molecule's physicochemical properties and potential for target interaction . This complex acetamide derivative is offered exclusively for laboratory research applications. It is supplied as a high-purity solid suitable for use in in vitro bioactivity screening, quantitative structure-activity relationship (QSAR) studies, and as a key intermediate in the synthesis of more complex chemical entities . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2.ClH/c1-17-6-5-9-19-21(17)23-22(29-19)25(11-10-24-12-14-27-15-13-24)20(26)16-28-18-7-3-2-4-8-18;/h2-9H,10-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQHZAHEFYLDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)CSC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride typically involves multi-step organic reactions. The starting materials may include 4-methylbenzo[d]thiazole, 2-chloroethylmorpholine, and phenylthioacetic acid. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The final product is usually purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride may be investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used as a precursor in the manufacture of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds (Table 1) and their key properties are compared below:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
Target Compound 4-Methylbenzo[d]thiazole N-(2-Morpholinoethyl), 2-(Phenylthio) ~480 (estimated) N/A N/A Hydrochloride salt; potential solubility enhancement
2-(4-Chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride 4-Fluorobenzo[d]thiazole N-(2-Morpholinoethyl), 4-Chlorophenoxy 486.4 N/A N/A Halogenated (F, Cl) substituents; sulfonyl group
N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride 4-Fluorobenzo[d]thiazole N-(2-Dimethylaminoethyl), 4-Methoxyphenyl 488.0 N/A N/A Sulfonyl group; methoxy enhances electron density
N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride 4-Chlorobenzo[d]thiazole N-(3-Morpholinopropyl), Phenoxy 482.4 N/A N/A Chlorinated core; morpholinopropyl chain increases bulk
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) Thiazolidinone Chlorobenzylidene, Methoxyphenyl ~420 (calculated) 186–187 90 Thioxo groups; high yield
N-(4-Methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride 4-Methylbenzo[d]thiazole Methylsulfonyl, Morpholinoethyl ~500 (estimated) N/A N/A Benzamide backbone; sulfonyl group for polarity

Key Observations

Core Structure Variations: The 4-methylbenzo[d]thiazole core in the target compound differs from halogenated analogs (e.g., 4-fluoro in ), which may alter electronic properties and binding affinity.

Substituent Effects: Morpholine vs. Dimethylaminoethyl: Morpholine (target compound) offers better solubility than dimethylaminoethyl (e.g., ) due to its oxygen atom. Phenylthio vs. Sulfonyl: The phenylthio group in the target compound is less polar than sulfonyl analogs (e.g., ), possibly enhancing membrane permeability.

Synthesis and Yields: Thiazolidinone derivatives (e.g., ) achieve high yields (53–90%) via nucleophilic substitution, while benzo[d]thiazole acetamides (e.g., ) require multi-step synthesis with moderate yields (65–86%).

Biological Relevance :

  • Benzo[d]thiazole derivatives are linked to MMP inhibition () and HDAC8 inhibition (), suggesting the target compound may share similar mechanisms.
  • Halogenated analogs (e.g., ) often exhibit enhanced binding to hydrophobic enzyme pockets due to halogen bonding .

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride is a synthetic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a thiazole ring , a morpholino group , and a phenylthio acetamide moiety, contributing to its unique pharmacological properties. The molecular formula is C19H21ClN4O5SC_{19}H_{21}ClN_{4}O_{5}S, with a molecular weight of approximately 452.9 g/mol. The hydrochloride form enhances solubility and stability, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC19H21ClN4O5SC_{19}H_{21}ClN_{4}O_{5}S
Molecular Weight452.9 g/mol
SolubilityIncreased in hydrochloride form

The primary mechanism of action for this compound involves the inhibition of histone deacetylase (HDAC) enzymes. HDACs play a critical role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, the compound promotes histone acetylation, resulting in altered gene expression profiles that may have therapeutic implications in cancer treatment and other diseases.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. The specific anticancer effects of this compound have yet to be extensively documented; however, it is hypothesized that it may exhibit similar properties due to its structural characteristics.

Case Studies and Research Findings

  • Histone Deacetylase Inhibition : A study demonstrated that thiazole-based compounds could inhibit HDAC activity effectively, leading to increased acetylation of histones and subsequent gene expression changes associated with tumor suppression .
  • Cell Line Studies : In vitro experiments on various tumor cell lines (e.g., A549 lung cancer cells) have shown that similar thiazole derivatives can significantly reduce cell viability and induce apoptosis . While specific data on this compound is limited, it is reasonable to extrapolate potential effects based on related compounds.
  • Comparative Analysis : When compared to other thiazole derivatives known for anticancer activity, such as N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl), the unique combination of functional groups in this compound may enhance its biological activity by allowing more versatile interactions with biological targets .

Summary of Biological Activities

Activity TypeObservations
HDAC InhibitionPotentially significant
Anticancer ActivityExpected based on structural similarities
Apoptosis InductionHypothesized through HDAC inhibition

Q & A

Q. What are the key synthetic steps for N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride?

The synthesis typically involves:

  • Condensation reactions between thiazole derivatives and morpholinoethylamine under anhydrous conditions, using solvents like tetrahydrofuran (THF) or dichloromethane .
  • Alkylation of intermediates with phenylthioacetamide groups, often catalyzed by bases such as sodium hydride (NaH) .
  • Purification via recrystallization (ethanol or ethyl acetate) or column chromatography to isolate the hydrochloride salt .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to identify proton environments and carbon frameworks .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Diffraction : For crystalline derivatives, single-crystal X-ray analysis provides bond-length and stereochemical data .

Q. What analytical techniques confirm the purity of the compound?

  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for biological assays) .
  • Thin-Layer Chromatography (TLC) : For real-time monitoring of reaction progress .
  • Elemental Analysis : Comparing calculated vs. observed C, H, N, S content to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Key strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Optimization : Using phase-transfer catalysts or Lewis acids (e.g., AlCl3_3) to accelerate condensation steps .
  • Design of Experiments (DoE) : Factorial designs to evaluate interactions between temperature, pH, and reagent ratios .

Q. What strategies resolve contradictions in biological activity data?

  • Comparative Assays : Test the compound against multiple cell lines or enzyme isoforms (e.g., α- vs. β-glucosidase) to identify target specificity .

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